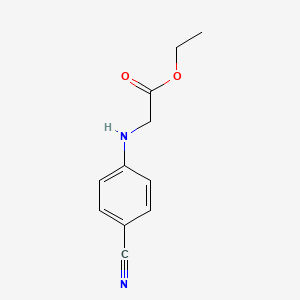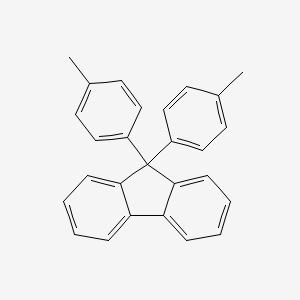![molecular formula C7H6N2O B1592579 7-Amino-furo[2,3-c]piridina CAS No. 1140240-20-5](/img/structure/B1592579.png)
7-Amino-furo[2,3-c]piridina
Descripción general
Descripción
Furo[2,3-c]pyridin-7-amine is a heterocyclic compound with the molecular formula C7H6N2O. It is part of the furo[2,3-c]pyridine family, known for its versatile pharmacological properties.
Aplicaciones Científicas De Investigación
Furo[2,3-c]pyridin-7-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
Análisis Bioquímico
Biochemical Properties
Furo[2,3-c]pyridin-7-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The nitrogen atom in the pyridine ring can serve as a hydrogen bond acceptor, facilitating additional protein-ligand interactions . This compound has been shown to interact with cytochrome P450 enzymes, leading to metabolic activation and the generation of electrophilic intermediates . These interactions can result in covalent binding to cellular proteins and subsequent enzyme inhibition or activation.
Cellular Effects
Furo[2,3-c]pyridin-7-amine exerts various effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, Furo[2,3-c]pyridin-7-amine can modulate the activity of B-Raf kinase, a key player in the MAPK signaling pathway . This modulation can lead to changes in cell proliferation, differentiation, and apoptosis. Additionally, the compound’s interaction with cytochrome P450 enzymes can affect cellular metabolism by altering the levels of metabolites and metabolic flux .
Molecular Mechanism
The molecular mechanism of Furo[2,3-c]pyridin-7-amine involves its binding interactions with various biomolecules. The nitrogen atom in the pyridine ring can form hydrogen bonds with target proteins, enhancing the stability and specificity of these interactions . Furo[2,3-c]pyridin-7-amine can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, its interaction with cytochrome P450 enzymes can lead to enzyme inhibition through the formation of covalent bonds with the enzyme’s active site . This inhibition can result in changes in gene expression and downstream cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Furo[2,3-c]pyridin-7-amine can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other reactive species . Over time, Furo[2,3-c]pyridin-7-amine may undergo degradation, leading to the formation of degradation products that can have different biological activities. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in metabolic pathways .
Dosage Effects in Animal Models
The effects of Furo[2,3-c]pyridin-7-amine vary with different dosages in animal models. At low doses, the compound can exhibit beneficial effects, such as enzyme inhibition and modulation of signaling pathways . At high doses, Furo[2,3-c]pyridin-7-amine can cause toxic or adverse effects, including cytotoxicity and disruption of cellular homeostasis . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
Furo[2,3-c]pyridin-7-amine is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can further react with cellular nucleophiles . The compound’s metabolism can influence the levels of various metabolites and affect metabolic flux, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Furo[2,3-c]pyridin-7-amine is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments . The transport and distribution of Furo[2,3-c]pyridin-7-amine are crucial for its biological activity, as they determine the compound’s accessibility to target biomolecules and its overall efficacy .
Subcellular Localization
Furo[2,3-c]pyridin-7-amine exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, Furo[2,3-c]pyridin-7-amine may localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is essential for the compound’s role in modulating enzyme activity and metabolic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of furo[2,3-c]pyridin-7-amine typically involves the cyclization of appropriate precursors. One common method includes the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . The reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium ethylate.
Industrial Production Methods: In an industrial setting, the production of furo[2,3-c]pyridin-7-amine may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: Furo[2,3-c]pyridin-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[2,3-c]pyridin-7-one, while reduction could produce furo[2,3-c]pyridin-7-amine derivatives .
Mecanismo De Acción
The mechanism of action of furo[2,3-c]pyridin-7-amine involves the disruption of key cellular signaling pathways. Molecular docking studies have shown that this compound can bind to enzymes such as serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2. This binding disrupts the signaling pathways, leading to the inhibition of cancer cell proliferation .
Comparación Con Compuestos Similares
Furo[2,3-c]pyridin-7-amine can be compared with other similar compounds such as:
Furo[2,3-b]pyridine: Known for its anticancer properties.
Pyrido[2,3-d]pyrimidine: Used as a protein kinase inhibitor.
Quinazoline: Another compound with significant anticancer activity
Uniqueness: Furo[2,3-c]pyridin-7-amine stands out due to its specific binding affinities and the ability to disrupt multiple signaling pathways, making it a versatile candidate for anticancer drug development .
Propiedades
IUPAC Name |
furo[2,3-c]pyridin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-7-6-5(1-3-9-7)2-4-10-6/h1-4H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUIKVXKJNIGIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=CO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70633607 | |
| Record name | Furo[2,3-c]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70633607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1140240-20-5 | |
| Record name | Furo[2,3-c]pyridin-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1140240-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furo[2,3-c]pyridin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70633607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

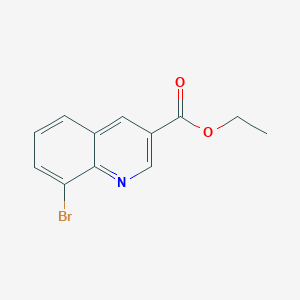
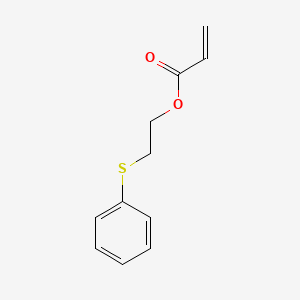


![Diisooctyl 2,2'-[(dimethylstannylene)bis(thio)]diacetate](/img/structure/B1592504.png)
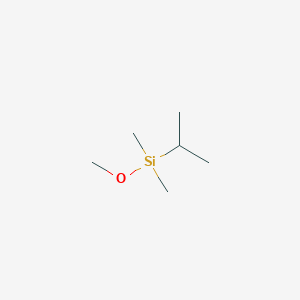
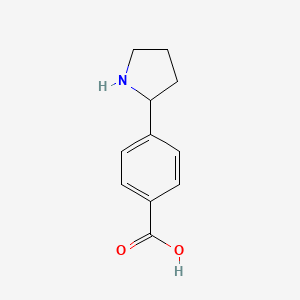
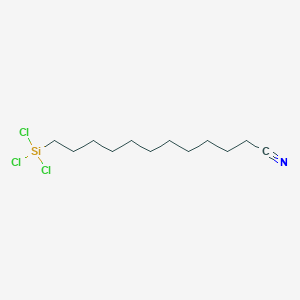
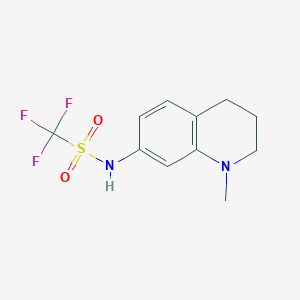
![5-Chloropyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1592513.png)


